N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide
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Overview
Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide (ChemSpider ID: 17532928) is a complex organic compound with the following chemical formula:
C25H22N4O2S
. It belongs to the class of benzamides and contains both thiadiazole and phenyl moieties .Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the condensation of 2-phenylacetyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol, followed by reaction with phenoxyacetic acid. The detailed reaction conditions and mechanisms would require further investigation.
Chemical Reactions Analysis
Reactivity: N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the phenyl or thiadiazole positions are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products: The major products depend on the specific reaction conditions and reagents used. Isolation and characterization of these products would be essential for a comprehensive analysis.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Materials Science: Investigations into its use as a building block for functional materials.
Biological Activity: Studies on its effects in cellular systems and potential therapeutic applications.
Drug Development: Screening for biological targets and pharmacological properties.
Agrochemicals: Possible applications in crop protection.
Pharmaceuticals: Synthesis of novel drugs.
Mechanism of Action
The precise mechanism by which N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-thienyl)acrylamide: (ChemSpider ID: 2209827).
2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: (CAS Number: 37510-29-5).
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-17(26-18)19-16(23)11-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,23) |
InChI Key |
OZYAKYSNVBMVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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